

# The Discovery and Development of BMS-986001 (Censavudine): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An Investigational Nucleoside Reverse Transcriptase Inhibitor for HIV

BMS-986001, also known as Censavudine (and formerly Festinavir), is a novel nucleoside reverse transcriptase inhibitor (NRTI) investigated for the treatment of HIV-1 infection. As a structural analog of the thymidine nucleoside, its mechanism of action is centered on the termination of viral DNA chain elongation. This technical guide provides an in-depth summary of its discovery, development history, mechanism of action, and preclinical and clinical data, tailored for researchers and drug development professionals.

## **Discovery and Development Timeline**

The journey of BMS-986001 began in academia and progressed through a series of strategic licensing agreements.

- Academic Origins: The compound was first synthesized and researched in the laboratory of Dr. Yung-Chi "Tommy" Cheng at Yale University, in collaboration with inventors from Showa University and Kagoshima University in Japan.[1]
- Initial Licensing: In 2006, Yale's Office of Cooperative Research licensed the compound, then named festinavir, to the Japanese biotechnology company Oncolys BioPharma.
- Acquisition by Bristol Myers Squibb: Recognizing its potential, Bristol Myers Squibb (BMS)
  entered into a global sub-license agreement with Oncolys BioPharma in 2010 to take over







the development of the drug, which was then designated BMS-986001. The transaction was valued at \$286 million.

- Nomenclature: To avoid confusion with the "-navir" suffix characteristic of HIV protease inhibitors, the name festinavir was changed to censavudine in 2013.
- Clinical Progression and Discontinuation for HIV: BMS-986001 advanced to Phase IIb clinical trials for HIV-1. However, development for this indication was later discontinued.
- Repurposing: More recently, the compound, also known as TPN-101, has been investigated by Transposon Therapeutics for other indications, including Aicardi-Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia.

The development path of BMS-986001 highlights a common strategy in pharmaceuticals, where academic discoveries are advanced by smaller biotech firms before being acquired by larger companies for extensive clinical development.





Click to download full resolution via product page

BMS-986001 Development and Licensing History

## **Mechanism of Action**







BMS-986001 is a thymidine analog NRTI and, like others in its class, functions as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It is structurally related to stavudine (d4T) but features an ethynyl group at the 4' position of the sugar moiety, a modification designed to improve its safety profile.

The mechanism involves several key steps:

- Cellular Uptake: BMS-986001 enters host cells (e.g., CD4+ T-cells).
- Anabolic Phosphorylation: Inside the cell, host cell kinases catalyze the addition of three phosphate groups to BMS-986001, converting it into its pharmacologically active form, BMS-986001-5'-triphosphate.
- Competitive Inhibition: This active triphosphate metabolite competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV's reverse transcriptase.
- Chain Termination: Once incorporated into the growing proviral DNA strand, the modified sugar structure of BMS-986001 prevents the formation of the next 3'-5' phosphodiester bond, thereby terminating DNA chain elongation. This halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

A key feature of BMS-986001's design was to minimize its interaction with human mitochondrial DNA polymerase γ (pol-γ). Inhibition of pol-γ is a major cause of the mitochondrial toxicity associated with earlier-generation NRTIs.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Censavudine - Transposon Therapeutics - AdisInsight [adisinsight.springer.com]







• To cite this document: BenchChem. [The Discovery and Development of BMS-986001 (Censavudine): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567874#bms-986001-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com